molecular formula C10H9N3O2 B1358431 3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 27305-69-7

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1358431
CAS No.: 27305-69-7
M. Wt: 203.2 g/mol
InChI Key: ULLCZZKISFFWNC-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position, a pyridinyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of (Z)-4-hydroxy-4-(pyridin-2-yl)but-3-en-2-one with 2-hydroxyethylhydrazine . This reaction proceeds under mild conditions and yields the desired pyrazole derivative. The structure of the compound can be confirmed by single-crystal X-ray diffraction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as a ligand that binds to metal ions, forming coordination complexes . These complexes can exhibit unique catalytic and magnetic properties, making them useful in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of coordination complexes and in medicinal chemistry for developing new therapeutic agents.

Properties

IUPAC Name

5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLCZZKISFFWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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